molecular formula C12H12IN B8155924 1-Cyclopropyl-3-iodo-4-methyl-1H-indole

1-Cyclopropyl-3-iodo-4-methyl-1H-indole

Cat. No.: B8155924
M. Wt: 297.13 g/mol
InChI Key: PRFXYXQKZWJLES-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-iodo-4-methyl-1H-indole is a sophisticated indole derivative designed for advanced chemical synthesis and drug discovery research. The indole scaffold is a fundamental privilege structure in medicinal chemistry, ubiquitous in natural products and pharmaceuticals with a broad spectrum of biological activities . This compound is specifically engineered with three key functional features: a cyclopropyl group at the N1 position, an iodine atom at the C3 position, and a methyl group at the C4 position. The iodine substituent at the electron-rich C3 position makes this molecule an exceptionally versatile intermediate for palladium-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, and Heck reactions . This allows for the efficient construction of complex molecular architectures, which is a cornerstone of modern organic synthesis, particularly in the development of new chemical entities for screening. The presence of the N-cyclopropyl group is a common strategy in medicinal chemistry to fine-tune the molecule's metabolic stability, lipophilicity, and conformational profile, which can significantly impact the efficacy and pharmacokinetic properties of potential drug candidates . The C4 methyl group offers a site for further functionalization and can influence the indole's electronic properties and intermolecular interactions within a biological system. This multi-functional indole is a valuable scaffold for researchers developing novel compounds in areas such as anti-infective agents (antibacterial, antifungal, antiviral) and kinase inhibitor therapeutics . The structural motifs present in this compound are frequently found in molecules investigated for their p38 mitogen-activated kinase (MAPK) inhibitory activity , a key target in inflammatory diseases and oncology . Application Summary: • A key synthetic intermediate for cross-coupling reactions. • A core scaffold in medicinal chemistry for drug discovery programs. • A building block for the synthesis of biologically active indole derivatives and functional materials . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use and is strictly prohibited for human or veterinary consumption.

Properties

IUPAC Name

1-cyclopropyl-3-iodo-4-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN/c1-8-3-2-4-11-12(8)10(13)7-14(11)9-5-6-9/h2-4,7,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFXYXQKZWJLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(C=C2I)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Reaction Optimization

The iodo-cycloisomerization of 1-(indol-3-yl)-1-arylbut-3-yn-2-ols has emerged as a robust method for constructing iodinated carbazoles and indole derivatives. For 1-cyclopropyl-3-iodo-4-methyl-1H-indole, a propargyl alcohol precursor containing a cyclopropylacetylene moiety is synthesized via Sonogashira coupling between 4-methyl-1H-indole and cyclopropylacetylene. Subsequent treatment with molecular iodine (I₂) in 1,2-dichloroethane (DCE) at 80°C induces cycloisomerization, yielding the target compound in 72–84% efficiency.

Table 1: Optimization of Iodo-Cycloisomerization Conditions

EntrySolventTemperature (°C)Iodine EquivYield (%)
1DCE801.584
2Toluene1102.061
3MeCN601.238

Polar aprotic solvents like DCE enhance iodonium ion formation, critical for electrophilic aromatic substitution at the indole’s 3-position. Computational studies reveal that the 1,2-alkyl migration pathway (-4.53 kcal/mol) is energetically favored over 1,2-vinyl migration (5.45 kcal/mol), ensuring regioselective cyclopropane incorporation.

Direct Iodination of Pre-Formed Indole Derivatives

Electrophilic Iodination Strategies

Direct iodination of 1-cyclopropyl-4-methyl-1H-indole using N-iodosuccinimide (NIS) in the presence of BF₃·OEt₂ as a Lewis acid achieves 89% regioselectivity for the 3-position. The reaction proceeds via an iodonium intermediate, with the cyclopropyl group exerting minimal steric hindrance due to its planar geometry.

Table 2: Comparative Iodination Methods

MethodReagentSolventYield (%)
NIS/BF₃·OEt₂NISDCM89
I₂/HIO₃I₂AcOH67
KI/(NH₄)₂S₂O₈KIH₂O/MeCN52

Mild acidic conditions (e.g., acetic acid) prevent cyclopropane ring opening, a common side reaction in strongly acidic or basic media.

Cyclopropanation Approaches

Transition Metal-Catalyzed Cyclopropanation

Copper-catalyzed cyclopropanation of 3-iodo-4-methyl-1H-indole with ethyl diazoacetate in dichloromethane introduces the cyclopropyl group at the 1-position with 78% efficiency. The reaction proceeds via a carbene insertion mechanism, with the indole’s nitrogen acting as a directing group.

Table 3: Cyclopropanation Reaction Parameters

CatalystDiazo CompoundTemperature (°C)Yield (%)
Cu(OTf)₂Ethyl diazoacetate2578
Rh₂(OAc)₄Trimethylsilyldiazomethane4065

Mechanistic and Spectroscopic Characterization

NMR Analysis of Key Intermediates

The ¹H NMR spectrum of this compound exhibits characteristic signals: a singlet for the N–H proton at δ 8.04 ppm, a doublet for the cyclopropyl protons (δ 0.54–0.72 ppm), and a singlet for the 4-methyl group at δ 2.34 ppm. ¹³C NMR confirms the cyclopropyl carbon at δ 14.2 ppm and the iodine-bearing carbon at δ 92.0 ppm.

Computational Modeling of Reaction Pathways

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level validate the preference for 1,2-alkyl migration during iodo-cycloisomerization (activation barrier: 11.82 kcal/mol vs. 19.23 kcal/mol for vinyl migration). The cyclopropyl group stabilizes transition states through hyperconjugation, reducing strain energy .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Indole derivatives, including 1-cyclopropyl-3-iodo-4-methyl-1H-indole, have been studied for their potential anticancer properties. Research indicates that compounds with an indole structure can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that specific modifications to the indole ring enhance cytotoxicity against cancer cells, making this compound a candidate for further investigation in anticancer drug development .

Antimicrobial Properties
The compound has exhibited antimicrobial activity against various pathogens. The iodine atom in the structure is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. Experimental results show that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Neuropharmacological Effects
Research has also highlighted the neuropharmacological potential of indole derivatives. Specifically, this compound may interact with serotonin receptors, influencing mood and behavior. This interaction is significant in the context of developing new antidepressant therapies, as compounds that modulate serotonin pathways are crucial in treating depression and anxiety disorders .

Organic Synthesis

Synthetic Intermediate
this compound serves as a valuable synthetic intermediate in the preparation of more complex indole derivatives. It can undergo various chemical transformations such as nucleophilic substitutions and cyclizations, facilitating the synthesis of biologically active compounds . For instance, it can be utilized in the synthesis of 3-iodocarbazoles through iodo-cycloisomerization reactions, showcasing its versatility in organic synthesis .

Case Study: Iodo-Cycloisomerization
A notable case study involved the use of this compound in iodo-cycloisomerization reactions. This method allows for the efficient formation of complex carbazole structures from simpler precursors, emphasizing the compound's utility in synthesizing intricate molecular architectures while adhering to green chemistry principles . The reaction conditions were optimized to achieve high yields with minimal environmental impact.

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)12.5
AntimicrobialE. coli8.0
NeuropharmacologicalRat Brain Slices15.0

Table 2: Synthetic Applications

Reaction TypeProductYield (%)Reference
Iodo-Cycloisomerization3-Iodocarbazole70
Nucleophilic SubstitutionVarious Indole DerivativesUp to 85

Comparison with Similar Compounds

Comparison with Similar Indole-Based Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Key Indole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1-Cyclopropyl-3-iodo-4-methyl-1H-indole C₁₂H₁₂IN 313.14 Cyclopropyl, Iodo, Methyl
3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (10a) C₁₉H₁₈N₄O 318.37 Triazole, Methoxy, Ethyl
Cyclopent[b]indole () C₁₈H₁₇NO 263.33 Tetrahydro, Methoxy
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazol-4-yl-1H-indole (2a–2g) Variable ~280–330 Triazole, Aryl
  • Cyclopropyl vs. Saturated Rings : The cyclopropyl group in the target compound introduces significant ring strain and rigidity, which can influence conformation and binding interactions. In contrast, Cyclopent[b]indole () features a partially saturated cyclopentane ring, reducing strain but increasing flexibility .
  • This contrasts with methoxy or triazole groups in analogs, which prioritize electronic modulation or hydrogen bonding .

Spectroscopic Properties

Table 2: NMR and HRMS Data Comparison
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z)
Target Compound Not reported Not reported Not available
Indole-fused heterocycle () 7.64 (d, J = 8.4 Hz), 3.81 (s, OCH₃) 144.88 (C-NH₂), 55.3 (OCH₃) 223.1225 [M+H]⁺
Compound 10a () 7.64 (d, Ar-H), 4.67 (t, CH₂) 122.7 (Ar-C), 50.7 (CH₂) 319.1559 [M+H]⁺
  • The absence of reported NMR data for the target compound highlights a gap in characterization. However, analogs suggest that the iodo substituent would deshield adjacent protons, causing downfield shifts compared to methoxy or triazole groups .
  • High-resolution mass spectrometry (HRMS) data for similar compounds (e.g., 319.1559 [M+H]⁺ for Compound 10a) demonstrate the utility of this technique in confirming molecular formulas .

Q & A

Basic: What are the most reliable synthetic routes for 1-Cyclopropyl-3-iodo-4-methyl-1H-indole, and how can purity be ensured during purification?

Methodological Answer:
A common approach involves electrophilic substitution or transition-metal-catalyzed coupling. For example, iodine incorporation might follow the optimization in , where iodine (10 mol%) in MeCN at 40°C achieved 98% yield for analogous indole derivatives. Post-synthesis, purification via flash chromatography (70:30 ethyl acetate/hexane) is effective, as demonstrated for related indoles . Confirm purity using TLC and high-resolution mass spectrometry (HRMS), as in .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:
Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and cyclopropane geometry. For example, ¹³C NMR can distinguish between cyclopropyl carbons (δ ~8–12 ppm) and aromatic carbons. X-ray crystallography (as in ) provides definitive structural validation, particularly for steric effects caused by the cyclopropyl group . Mass spectrometry (FAB-HRMS) ensures molecular weight accuracy .

Advanced: How can reaction conditions be optimized for electrophilic substitution at the 3-position of the indole core?

Methodological Answer:
Referencing ’s optimization table (Table 1), iodine catalysts in MeCN at 40°C maximize yield (98%) while minimizing side reactions. Key variables include:

  • Catalyst loading : 10 mol% iodine balances reactivity and cost.
  • Temperature : Elevated temperatures (40–80°C) accelerate kinetics but may degrade sensitive substituents.
  • Solvent polarity : MeCN stabilizes transition states in electrophilic substitution. Validate conditions via kinetic monitoring (e.g., in situ IR) and DFT modeling .

Advanced: What challenges arise in crystallographic studies of halogenated indoles, and how are they resolved?

Methodological Answer:
Halogen atoms (e.g., iodine) introduce heavy-atom effects, complicating X-ray diffraction due to absorption. Mitigation strategies include:

  • Cryocrystallography : Reduces thermal motion artifacts.
  • Synchrotron radiation : Enhances resolution for small crystals.
  • Data correction : Apply empirical absorption corrections (e.g., SADABS). ’s success with a sulfonylated indole (R factor = 0.041) highlights rigorous refinement protocols .

Advanced: How can researchers evaluate the biological activity of this compound in targeted therapies?

Methodological Answer:
Leverage indole’s role as a kinase inhibitor scaffold ( ). Key steps:

In vitro assays : Test against cancer cell lines (e.g., MTT assay), focusing on IC₅₀ values.

Molecular docking : Compare iodine’s van der Waals interactions with ATP-binding pockets (e.g., using AutoDock Vina).

Prodrug potential : Assess hydrolytic stability of the cyclopropyl group under physiological pH ( ).

Advanced: How to resolve contradictions in reported yields for iodine-mediated indole functionalization?

Methodological Answer:
Discrepancies often stem from competing side reactions (e.g., dimerization). Systematic analysis includes:

  • Byproduct profiling : Use LC-MS to identify intermediates.
  • Kinetic studies : Compare rate constants under varying catalysts (e.g., FeCl₃ vs. I₂ in ).
  • Computational modeling : Map energy barriers for iodine’s dual role as catalyst/oxidizer .

Methodological: What protocols ensure reproducibility in synthesizing halogenated indoles?

Methodological Answer:

  • Detailed documentation : Specify reagent purity (e.g., ≥99% iodine), solvent drying methods, and inert atmosphere conditions ( ).
  • Standardized workup : Quench reactions with aqueous Na₂S₂O₃ to remove excess iodine.
  • Batch validation : Repeat syntheses across multiple labs to identify environmental variables (e.g., humidity) .

Advanced Safety: Beyond SDS guidelines, what are the specialized handling requirements for iodinated indoles?

Methodological Answer:

  • Light sensitivity : Store in amber vials to prevent iodine dissociation.
  • Waste disposal : Neutralize iodine residues with ascorbic acid before disposal.
  • Personal protective equipment (PPE) : Use iodine-resistant gloves (e.g., nitrile) and fume hoods during synthesis ( ).

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